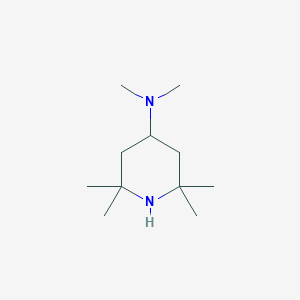

4-Dimethylamino-2,2,6,6-tetramethylpiperidine

Description

Properties

IUPAC Name |

N,N,2,2,6,6-hexamethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)7-9(13(5)6)8-11(3,4)12-10/h9,12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAJIZNKBMCWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338185 | |

| Record name | 4-Dimethylamino-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32327-90-5 | |

| Record name | 4-Dimethylamino-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2,2,6,6-hexamethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Dimethylamino-2,2,6,6-tetramethylpiperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylamino-2,2,6,6-tetramethylpiperidine (DMATMP) is a sterically hindered amine that has garnered significant interest in the field of organic synthesis. Its unique structural features, particularly the bulky tetramethylpiperidine backbone combined with a dimethylamino substituent at the 4-position, impart a distinct set of chemical properties that make it a valuable tool for chemists. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of DMATMP, offering field-proven insights and detailed methodologies for its practical use.

The core value of DMATMP lies in its function as a non-nucleophilic, sterically hindered base. The four methyl groups flanking the piperidine nitrogen create a congested environment, effectively shielding the nitrogen's lone pair of electrons from participating in nucleophilic attack. This characteristic allows DMATMP to selectively deprotonate acidic protons without competing in unwanted side reactions, a crucial attribute in the synthesis of complex organic molecules. Furthermore, the presence of the dimethylamino group modulates the basicity and solubility of the molecule, offering distinct advantages over its parent compound, 2,2,6,6-tetramethylpiperidine (TMP).

This technical guide is designed to be a practical resource for researchers and professionals in chemistry and drug development. It aims to provide not just a compilation of data, but a deeper understanding of the causality behind experimental choices and the self-validating nature of the described protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of 2,2,6,6-tetramethyl-4-piperidone. This two-step, one-pot reaction involves the formation of an enamine intermediate followed by its reduction to the desired tertiary amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of DMATMP.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)[1]

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets or concentrated solution)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethyl-4-piperidone (1 equivalent) and dimethylamine hydrochloride (1.5 equivalents) in methanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the careful addition of a suitable base, such as sodium hydroxide solution. This is crucial for the efficient formation of the enamine intermediate.

-

Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.2 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting ketone.

-

Work-up:

-

Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2 to decompose the excess sodium cyanoborohydride. Caution: This step may produce hydrogen cyanide gas and must be performed in a fume hood.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and wash with diethyl ether or dichloromethane to remove any unreacted starting material and non-basic byproducts.

-

Make the aqueous layer strongly basic (pH > 12) by the addition of sodium hydroxide pellets or a concentrated solution.

-

Extract the product into diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Choice of Amine Salt: Dimethylamine hydrochloride is often used as it is a stable, easy-to-handle solid, and the hydrochloride can be neutralized in situ.

-

pH Control: Maintaining a slightly acidic to neutral pH is a delicate balance. A pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will inhibit the acid-catalyzed dehydration step required for enamine formation.

-

Reducing Agent: Sodium cyanoborohydride is the preferred reducing agent for this transformation because it is mild enough not to reduce the starting ketone under neutral or slightly acidic conditions but is reactive enough to reduce the intermediate iminium ion.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of DMATMP is essential for its effective application.

| Property | Value | Source |

| CAS Number | 32327-90-5 | [2] |

| Molecular Formula | C₁₁H₂₄N₂ | [2] |

| Molecular Weight | 184.32 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 213.5 ± 8.0 °C (Predicted) | [3] |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) | [3] |

| Refractive Index (n²⁰/D) | 1.4641 (lit.) | [3] |

| pKa (Predicted) | 10.83 ± 0.10 |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the six protons of the two N-methyl groups.

-

Singlets for the twelve protons of the four methyl groups at the 2 and 6 positions of the piperidine ring.

-

Multiplets for the protons on the piperidine ring at the 3, 4, and 5 positions.

-

A broad singlet for the N-H proton of the piperidine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbons of the N-methyl groups.

-

Signals for the quaternary carbons at the 2 and 6 positions.

-

Signals for the methyl carbons attached to the 2 and 6 positions.

-

Signals for the carbons of the piperidine ring at the 3, 4, and 5 positions.

-

-

IR (Infrared) Spectroscopy:

-

N-H stretching vibration for the secondary amine in the piperidine ring (typically around 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the methyl and methylene groups (typically in the 2850-2960 cm⁻¹ region).[5]

-

C-N stretching vibrations.

-

-

MS (Mass Spectrometry):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.32 g/mol ).

-

Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperidine ring.

-

Applications in Organic Synthesis

The primary application of this compound stems from its nature as a sterically hindered, non-nucleophilic base.[6][7][8] This property is particularly advantageous in reactions where a strong base is required to deprotonate a substrate without the risk of the base itself acting as a nucleophile and leading to undesired side products.

Caption: Core properties and applications of DMATMP.

While specific, documented examples of this compound in the literature are less common than for its parent compound, its utility can be inferred and applied in similar contexts.

Potential Applications:

-

Dehydrohalogenation Reactions: DMATMP can be an effective base for promoting the elimination of hydrogen halides from alkyl halides to form alkenes.[8] Its steric bulk can influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product in certain cases.

-

Alkylation and Acylation Reactions: In reactions where a substrate needs to be deprotonated to form a nucleophile for subsequent alkylation or acylation, DMATMP can serve as the base to generate the reactive species without interfering with the electrophile.

-

Catalysis: DMATMP can be employed as a catalyst in various base-catalyzed reactions. The dimethylamino group can also play a role in its catalytic activity, potentially through cooperative effects.

-

Precursor for other Reagents: Similar to its parent compound, DMATMP can be a precursor for the synthesis of other valuable reagents, such as stable nitroxyl radicals or more complex catalytic systems.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the modern organic chemist. Its synthesis via reductive amination is a reliable and scalable process. The unique combination of a sterically hindered piperidine core and a dimethylamino substituent provides a non-nucleophilic base with modulated properties, making it suitable for a range of applications where selective proton abstraction is paramount. This guide has provided a detailed overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to effectively utilize this important molecule in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 32327-90-5 [m.chemicalbook.com]

- 4. 4-Amino-2,2,6,6-tetramethylpiperidine | C9H20N2 | CID 37524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. nbinno.com [nbinno.com]

Physicochemical properties of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of this compound (CAS No. 32327-90-5). As a sterically hindered amine, this compound presents unique characteristics that are valuable to researchers and drug development professionals. This document consolidates critical data on its molecular structure, core physical properties, spectroscopic signatures, and reactivity. Furthermore, it offers field-proven experimental protocols for its analysis and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction

This compound is a substituted heterocyclic amine characterized by a piperidine ring with four methyl groups at the C2 and C6 positions, adjacent to the ring nitrogen, and a dimethylamino group at the C4 position. This specific substitution pattern classifies it as a sterically hindered amine. The bulky methyl groups sterically shield the secondary amine, significantly diminishing its nucleophilicity while preserving its basicity. This property makes it and its parent compound, 2,2,6,6-tetramethylpiperidine (TMP), highly valuable as non-nucleophilic bases in organic synthesis.[1][2]

The presence of the additional dimethylamino group at the C4 position introduces another basic center and modifies the compound's polarity and solubility profile compared to TMP. This dual-functionality makes it a versatile building block in medicinal chemistry and materials science. It is used in general chemical synthesis and has applications in the study of self-aggregating supramolecules.[3] Understanding its fundamental physicochemical properties is paramount for its effective application, from designing reaction conditions to developing robust analytical methods for quality control in drug development pipelines.

Molecular and Structural Attributes

The foundational characteristics of a chemical compound are defined by its structure and molecular identity. These identifiers are crucial for regulatory compliance, literature searches, and accurate documentation.

| Identifier | Value | Source |

| CAS Number | 32327-90-5 | [4][5] |

| Molecular Formula | C₁₁H₂₄N₂ | [3][4][5] |

| Molecular Weight | 184.32 g/mol | [4][5] |

| IUPAC Name | N,N,2,2,6,6-hexamethylpiperidin-4-amine | [] |

| Synonyms | N,N,2,2,6,6-Hexamethyl-4-piperidinamine | [5] |

| InChI Key | LRAJIZNKBMCWJE-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CN(C)C1CC(C)(C)NC(C)(C)C1 |

Structure:

A simplified 2D representation of the molecular structure.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, purification strategies, and formulation development.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 213.5 ± 8.0 °C (Predicted) | [4][5] |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Refractive Index (n20/D) | 1.4641 (lit.) | [4][5] |

| pKa | 10.83 ± 0.10 (Predicted) | [4][5] |

| Flash Point | 49 °C (120.2 °F) - closed cup | |

| LogP (XLogP3) | 2.186 | [5] |

| Polar Surface Area (PSA) | 15.27 Ų | [5] |

The predicted pKa of ~10.83 suggests that the compound is a moderately strong base, comparable to other secondary amines.[4][5] Its LogP value indicates moderate lipophilicity, suggesting good solubility in organic solvents and limited solubility in water.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of molecular structure and the assessment of purity.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming molecular weight. For this compound, a high-resolution mass spectrometry (HRMS) analysis is expected to show a protonated molecular ion [M+H]⁺ at m/z 185.2018, corresponding to the formula C₁₁H₂₅N₂⁺. Standard electron ionization (EI) GC-MS would show the molecular ion [M]⁺ at m/z 184.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include:

-

A singlet integrating to 12 protons for the four magnetically equivalent methyl groups at C2 and C6.

-

A singlet integrating to 6 protons for the two equivalent methyl groups of the dimethylamino moiety.

-

Multiplets corresponding to the axial and equatorial protons on the C3 and C5 carbons of the piperidine ring.

-

A broad singlet for the N-H proton of the secondary amine, which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Distinct signals are expected for the quaternary carbons at C2 and C6, the methyl carbons attached to them, the CH₂ carbons at C3 and C5, the CH carbon at C4, and the N-methyl carbons.

Reactivity and Stability Profile

Basicity and Reactivity

The defining characteristic of this molecule is its nature as a sterically hindered, non-nucleophilic base . The four methyl groups at the α-positions to the ring nitrogen create a sterically crowded environment. This bulkiness prevents the nitrogen's lone pair from participating in nucleophilic attack (e.g., Sₙ2 reactions) but allows it to function effectively as a Brønsted-Lowry base, abstracting protons. This property is highly desirable in elimination reactions (e.g., E2) where it can deprotonate a substrate without the risk of competing substitution side reactions.

Stability and Storage

The compound is stable under normal laboratory conditions.[7] However, it is incompatible with strong oxidizing agents and strong acids.[7] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7][8]

Safety and Handling

Proper handling is crucial due to the compound's hazardous properties. It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[9]

| GHS Hazard Information | Details | Source |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All work should be conducted in a well-ventilated chemical fume hood.[8]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[8]

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Experimental Protocols

The following protocols are representative workflows for the analytical characterization of this compound.

Protocol: Purity Assessment by LC-MS

Causality: This method is chosen for its ability to separate the target compound from non-volatile impurities and provide simultaneous confirmation of identity via mass-to-charge ratio, making it a robust quality control tool.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

-

Prepare a sample solution of the material to be tested at 1 mg/mL in methanol.

-

Create a working solution for injection by diluting the sample solution to 50 µg/mL with a 50:50 mixture of water and acetonitrile.

-

-

LC Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

Data Acquisition: Monitor for the protonated molecular ion [M+H]⁺ at m/z 185.2.

-

-

Data Analysis:

-

Integrate the peak area of the main component in the chromatogram.

-

Calculate purity by dividing the main peak area by the total area of all peaks (Area % method). The retention time and mass spectrum should match that of the reference standard.

-

Caption: Workflow for Purity Assessment by LC-MS.

Conclusion

This compound is a valuable chemical entity with a distinct set of physicochemical properties defined by its sterically hindered amine structure. Its non-nucleophilic basicity, moderate lipophilicity, and well-defined analytical profile make it a versatile tool for researchers in organic synthesis and drug development. Adherence to the safety and handling guidelines outlined in this document is essential for its responsible and effective use. The provided data and protocols serve as a foundational resource for scientists and professionals working with this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 32327-90-5 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 4-Dimethylamino-2,2,6,6-tetramethylpiperidine (CAS 32327-90-5): A Sterically Hindered Amine with Unique Catalytic Potential

This guide provides a comprehensive technical overview of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine (DMAM-TMP), a unique sterically hindered amine. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, physicochemical properties, and mechanistic role of DMAM-TMP, offering insights into its potential applications.

Introduction: The Strategic Advantage of Steric Hindrance

In the realm of organic synthesis, the precise control of reactivity is paramount. Sterically hindered amines are a class of organic bases designed to be non-nucleophilic, allowing for the selective removal of protons without engaging in undesired side reactions.[1] The archetypal example, 2,2,6,6-tetramethylpiperidine (TMP), is valued for its bulky structure that shields the basic nitrogen atom.[2] this compound (DMAM-TMP) builds upon this foundation by incorporating a dimethylamino substituent at the 4-position, introducing an additional site of basicity and potential catalytic activity. This modification offers a nuanced profile, combining the steric hindrance of the piperidine ring with the electronic effects of the dimethylamino group, opening avenues for its application in catalysis and as a specialized building block.[1][3]

Physicochemical and Spectroscopic Profile

DMAM-TMP is a colorless to pale yellow liquid with a characteristic amine-like odor. Its structure, featuring a piperidine ring with four methyl groups at the 2 and 6 positions and a dimethylamino group at the 4-position, dictates its unique properties.

Table 1: Physicochemical Properties of DMAM-TMP

| Property | Value | Source(s) |

| CAS Number | 32327-90-5 | [1] |

| Molecular Formula | C₁₁H₂₄N₂ | [1] |

| Molecular Weight | 184.32 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 213.5 ± 8.0 °C (Predicted) | [4] |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) | [4] |

| Refractive Index (n20/D) | 1.4641 (lit.) | |

| Flash Point | 49 °C (120.2 °F) - closed cup |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for the identification and quality control of DMAM-TMP.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine ring, the protons on the piperidine ring itself, and the methyl groups of the dimethylamino substituent. Due to the chair conformation of the piperidine ring, the axial and equatorial protons may exhibit distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbons at the 2 and 6 positions, the methylene carbons of the piperidine ring, the carbon bearing the dimethylamino group, and the carbons of the methyl groups.

FTIR Spectroscopy: The infrared spectrum of DMAM-TMP will be characterized by C-H stretching vibrations of the alkyl groups, N-H stretching of the secondary amine in the piperidine ring, and C-N stretching vibrations. The presence of the dimethylamino group will also contribute to the C-N stretching region.

Mass Spectrometry: The mass spectrum of DMAM-TMP is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of methyl groups and cleavage of the piperidine ring.

Synthesis of this compound

The synthesis of DMAM-TMP is typically achieved through the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with dimethylamine. This two-step, one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced to the final product.

Figure 1: General synthetic scheme for DMAM-TMP via reductive amination.

Experimental Protocol: Reductive Amination

The following is a generalized protocol based on standard reductive amination procedures.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2,6,6-tetramethyl-4-piperidone (1 equivalent).

-

Solvent and Amine Addition: Dissolve the piperidone in a suitable solvent such as methanol or ethanol. Add an excess of dimethylamine (as a solution in a solvent or as a gas) (2-3 equivalents).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents). Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) can be employed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Insights and Applications

The unique structure of DMAM-TMP, combining a sterically hindered secondary amine with a more accessible tertiary amine, suggests a dual role in chemical transformations.

As a Non-Nucleophilic Base

Similar to its parent compound, TMP, the secondary amine in the piperidine ring of DMAM-TMP is sterically hindered, rendering it a poor nucleophile. This characteristic is advantageous in reactions where deprotonation is desired without the risk of the base adding to an electrophilic center.

Figure 2: DMAM-TMP acting as a sterically hindered base.

Potential Catalytic Role of the Dimethylamino Group

The 4-dimethylamino group is less sterically encumbered and can act as a nucleophilic catalyst, similar to 4-dimethylaminopyridine (DMAP).[3][7] This opens up the possibility of DMAM-TMP participating in reactions such as acylations and esterifications, where the dimethylamino group can activate the electrophile.

Figure 3: Postulated catalytic cycle involving the dimethylamino group.

Applications in Polymer Chemistry

Derivatives of 2,2,6,6-tetramethylpiperidine are widely used as Hindered Amine Light Stabilizers (HALS) in polymers.[8] HALS protect polymers from degradation by scavenging free radicals. The presence of the dimethylamino group in DMAM-TMP could influence its performance as a HALS or as a monomer in the synthesis of functional polymers.[9]

Safety and Handling

DMAM-TMP is a flammable liquid and should be handled with appropriate safety precautions. It is classified as an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or use a fume hood.

-

Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[4]

Conclusion

This compound is a fascinating molecule that combines the well-established properties of a sterically hindered amine with the potential for nucleophilic catalysis. Its unique bifunctional nature makes it a promising candidate for a range of applications in organic synthesis, polymer chemistry, and drug development. Further research into its specific reactivity and catalytic activity is warranted to fully unlock its potential. This guide provides a foundational understanding for scientists and researchers looking to explore the utility of this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. 4-Dimethylaminopyridine [chemeurope.com]

- 8. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 9. Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Structure and Bonding of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern organic synthesis and medicinal chemistry, the precise control of reactivity is paramount. Sterically hindered amines have carved out an indispensable niche as non-nucleophilic bases, enabling chemists to effect proton abstraction in the presence of sensitive electrophilic sites. Among these, 4-Dimethylamino-2,2,6,6-tetramethylpiperidine (DMAM-TMP) presents a unique constellation of structural and electronic properties. This guide provides a comprehensive exploration of the molecular architecture, bonding characteristics, and synthetic accessibility of DMAM-TMP. We will delve into its spectroscopic signature, conformational landscape, and the mechanistic underpinnings of its reactivity, offering field-proven insights for its application in complex chemical transformations.

Molecular Structure and Bonding

This compound, with the chemical formula C₁₁H₂₄N₂ and a molecular weight of 184.32 g/mol , is a saturated heterocyclic amine characterized by significant steric encumbrance around the piperidine nitrogen.[1][2]

Core Piperidine Scaffold

The foundational structure is a piperidine ring, a six-membered heterocycle containing one nitrogen atom. In DMAM-TMP, the 2 and 6 positions are each substituted with two methyl groups, creating gem-dimethyl centers. This tetramethyl substitution pattern is the primary determinant of the molecule's steric bulk and its classification as a hindered amine. This steric shielding is crucial in mitigating the nucleophilicity of the piperidine nitrogen, a key feature of its chemical utility.[3][4]

The 4-Dimethylamino Substituent

At the 4-position of the piperidine ring, a dimethylamino group is attached. This functional group significantly influences the electronic properties of the molecule, particularly its basicity. The presence of two nitrogen atoms, one a secondary amine within the piperidine ring and the other a tertiary amine in the dimethylamino group, provides two potential sites for protonation.

Conformational Analysis

The piperidine ring of DMAM-TMP, like cyclohexane, adopts a chair conformation to minimize torsional and steric strain. The bulky 2,2,6,6-tetramethyl groups lock the ring in this conformation. The 4-dimethylamino group can exist in either an axial or equatorial position. For 4-substituted piperidines, the equatorial position is generally favored to minimize 1,3-diaxial interactions. However, the conformational preference can be influenced by protonation. Upon protonation of the piperidine nitrogen, electrostatic interactions between the positively charged nitrogen and the polar 4-substituent can stabilize the axial conformer.[5]

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate, confirms the distorted chair conformation of the piperidine ring.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The four methyl groups at the 2 and 6 positions would likely appear as distinct singlets. The protons of the piperidine ring would present as a series of multiplets. The N-methyl protons of the dimethylamino group would likely appear as a singlet, with its chemical shift influenced by the electronic environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the quaternary carbons at the 2 and 6 positions, the methylene carbons of the ring, the methine carbon at the 4-position, and the N-methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of DMAM-TMP would be characterized by C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm⁻¹ region. An N-H stretch for the piperidine nitrogen would be expected around 3300-3500 cm⁻¹, which would be absent in the N-acylated or N-alkylated derivatives. C-N stretching vibrations would also be present.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 184.32 g/mol . Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperidine ring.

Synthesis of this compound

The synthesis of DMAM-TMP is most logically achieved through the methylation of its primary amine precursor, 4-amino-2,2,6,6-tetramethylpiperidine.

Synthesis of the Precursor: 4-Amino-2,2,6,6-tetramethylpiperidine

The precursor is synthesized via the reductive amination of 2,2,6,6-tetramethyl-4-piperidone. This reaction involves the treatment of the ketone with ammonia and a reducing agent, typically hydrogen gas with a catalyst.[7]

Caption: Reductive amination of the corresponding ketone to yield the primary amine precursor.

Methylation of 4-Amino-2,2,6,6-tetramethylpiperidine: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[5][8] This reaction is particularly suitable for the synthesis of DMAM-TMP as it proceeds to the tertiary amine without the formation of quaternary ammonium salts.[2]

The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. This process repeats for a primary amine to yield the dimethylated product.[8]

Caption: Synthesis of DMAM-TMP via the Eschweiler-Clarke reaction.

Experimental Protocol: General Procedure for Eschweiler-Clarke Methylation

The following is a general protocol that can be adapted for the synthesis of DMAM-TMP.

-

To the primary amine (1.0 eq) is added formic acid (excess, e.g., 5-10 eq) and an aqueous solution of formaldehyde (excess, e.g., 3-5 eq).

-

The reaction mixture is heated, typically to 80-100 °C, for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The mixture is cooled and made basic with the addition of a suitable base (e.g., NaOH or K₂CO₃).

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Reactivity and Applications

The utility of DMAM-TMP stems from its unique combination of steric hindrance and basicity.

A Hindered, Non-Nucleophilic Base

The defining characteristic of DMAM-TMP is its role as a non-nucleophilic base. The four methyl groups flanking the piperidine nitrogen create a sterically congested environment, preventing it from participating in nucleophilic substitution reactions. This allows it to selectively deprotonate acidic protons without competing side reactions.[9]

The predicted pKa of the conjugate acid of DMAM-TMP is approximately 10.83, indicating it is a moderately strong base.[2] This basicity is sufficient to deprotonate a variety of acidic compounds.

| Base | Class | pKa of Conjugate Acid (in Acetonitrile) | Key Features |

| 2,2,6,6-Tetramethylpiperidine (TMP) | Hindered Amine | 18.6 | Moderately strong, sterically hindered.[10] |

| This compound (DMAM-TMP) | Hindered Diamine | ~10.83 (predicted)[2] | Moderately strong, sterically hindered, with two basic sites. |

| Lithium Diisopropylamide (LDA) | Lithium Amide | ~36 (in THF) | Very strong, highly hindered, excellent for kinetic enolate formation.[10] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | 24.3 | Strong, non-nucleophilic base, often used in elimination reactions. |

Applications in Organic Synthesis

While specific, documented examples of DMAM-TMP as a non-nucleophilic base in complex organic synthesis are not abundant in the literature, its structural similarity to 2,2,6,6-tetramethylpiperidine (TMP) suggests its utility in similar applications.[4] These include:

-

Deprotonation reactions: Where a strong, non-nucleophilic base is required to avoid side reactions with electrophilic functional groups.

-

Precursor to other reagents: DMAM-TMP can serve as a building block for the synthesis of more complex molecules, such as ligands for coordination chemistry or as a component of hindered amine light stabilizers (HALS).[3]

Potential in Drug Development and Medicinal Chemistry

The tetramethylpiperidine scaffold is found in a variety of biologically active molecules and is a key component of Hindered Amine Light Stabilizers (HALS), which are used to protect polymers from degradation. While direct applications of DMAM-TMP in drug molecules are not widely reported, its precursor, 4-amino-2,2,6,6-tetramethylpiperidine, is an intermediate in the synthesis of Bobbitt's salt, an important oxidizing agent in organic synthesis.[7] The dimethylamino functionality could be explored for its potential to modulate the physicochemical properties and biological activity of drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

This compound is a sterically hindered diamine with a unique structural and electronic profile. Its synthesis is accessible through standard organic transformations, and its character as a non-nucleophilic base makes it a potentially valuable tool in organic synthesis. While detailed experimental data and specific applications in complex molecule synthesis are not yet widely documented, its relationship to other well-established hindered amines provides a strong foundation for its exploration in various chemical contexts, from catalysis to materials science and drug discovery. Further research into the reactivity and coordination chemistry of DMAM-TMP is warranted to fully unlock its potential.

References

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Amino-2,2,6,6-tetramethylpiperidine | C9H20N2 | CID 37524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. hmdb.ca [hmdb.ca]

Spectroscopic Characterization of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine: A Technical Guide

Introduction

4-Dimethylamino-2,2,6,6-tetramethylpiperidine, also known as N,N,2,2,6,6-hexamethylpiperidin-4-amine, is a sterically hindered tertiary amine.[1][2] This class of compounds, often referred to as Hindered Amine Light Stabilizers (HALS), is of significant interest in materials science and organic synthesis due to its ability to protect polymers from photodegradation.[3] A thorough understanding of its molecular structure and purity, which is paramount for its application, is achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering a predictive framework for researchers in the field. While experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust interpretation.

The molecular structure of this compound is presented below. Its chemical formula is C₁₁H₂₄N₂, with a molecular weight of 184.32 g/mol .[1]

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| m/z | Predicted Intensity | Assignment |

| 184 | Moderate | [M]⁺ (Molecular Ion) |

| 169 | High | [M - CH₃]⁺ |

| 141 | Low | [M - (CH₃)₂N]⁺ |

| 98 | High | [C₆H₁₂N]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 71 | High | [C₄H₉N]⁺ |

| 58 | Moderate | [C₃H₈N]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV to induce fragmentation.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-300.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) at m/z 184, consistent with its molecular weight. As a compound containing an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, in accordance with the nitrogen rule.[4]

The fragmentation of cyclic amines is often initiated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] For this compound, the most prominent fragmentation pathways are predicted to be:

-

Loss of a methyl group ([M - CH₃]⁺): Cleavage of one of the four methyl groups at the C2 or C6 positions is a highly probable fragmentation pathway, leading to a stable tertiary carbocation. This would result in a strong peak at m/z 169.

-

Formation of a stable iminium ion: α-Cleavage adjacent to the piperidine nitrogen can lead to the loss of a propyl radical, resulting in the formation of a resonance-stabilized iminium ion at m/z 98. This is often a dominant fragmentation pathway for piperidine derivatives.[3]

-

Cleavage of the dimethylamino group: The bond between the C4 of the piperidine ring and the dimethylamino group can cleave, leading to a fragment at m/z 141.

-

Further Fragmentation: The fragment at m/z 98 can undergo further fragmentation, leading to smaller ions such as those observed at m/z 83, 71, and 58.

Caption: Predicted key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode |

| 2970-2950 | Strong | C-H stretch (methyl, asymmetric) |

| 2930-2910 | Strong | C-H stretch (methylene, asymmetric) |

| 2870-2850 | Medium | C-H stretch (methyl, symmetric) |

| 2850-2830 | Medium | C-H stretch (methylene, symmetric) |

| 1470-1450 | Medium | C-H bend (methyl, methylene) |

| 1380-1360 | Medium | C-H bend (gem-dimethyl) |

| 1250-1020 | Medium-Weak | C-N stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Interpretation of the Infrared Spectrum

The IR spectrum of this compound will be characterized by the vibrations of its hydrocarbon framework and the carbon-nitrogen bonds.

-

C-H Stretching: Strong absorption bands are expected in the 3000-2800 cm⁻¹ region, corresponding to the stretching vibrations of the numerous methyl and methylene groups in the molecule.[5] The presence of both asymmetric and symmetric stretching modes will contribute to the complexity of this region.

-

C-H Bending: Bending vibrations for the methyl and methylene groups are anticipated in the 1470-1360 cm⁻¹ range. The characteristic scissoring and bending modes of the gem-dimethyl groups at C2 and C6 will likely give rise to distinct absorptions.

-

C-N Stretching: The stretching vibrations of the C-N bonds are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[5] As a tertiary amine, these bands may be of weak to medium intensity and can be difficult to definitively assign due to overlap with other vibrations in this region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the symmetry of this compound, the NMR spectra are expected to be relatively simple.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 6H | N-(CH ₃)₂ |

| ~2.5 | Multiplet | 1H | CH -4 |

| ~1.4 | Multiplet | 4H | CH ₂-3, CH ₂-5 |

| ~1.1 | Singlet | 12H | C(CH ₃)₂-2, C(CH ₃)₂-6 |

| ~1.0 | Broad Singlet | 1H | NH |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~60 | C -4 |

| ~50 | C -2, C -6 |

| ~45 | N-(C H₃)₂ |

| ~40 | C -3, C -5 |

| ~30 | C(C H₃)₂-2, C(C H₃)₂-6 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a 125 MHz spectrometer with proton decoupling.

Interpretation of the NMR Spectra

The predicted NMR spectra are based on the analysis of similar 2,2,6,6-tetramethylpiperidine derivatives and general principles of NMR spectroscopy.[6][7][8][9]

-

¹H NMR:

-

The twelve protons of the four methyl groups at the C2 and C6 positions are chemically equivalent due to rapid chair-chair interconversion of the piperidine ring at room temperature and are expected to appear as a sharp singlet around 1.1 ppm.

-

The six protons of the two methyl groups on the dimethylamino substituent are also equivalent and will likely appear as a singlet around 2.3 ppm.

-

The proton at the C4 position is expected to be a multiplet around 2.5 ppm, coupled to the adjacent methylene protons at C3 and C5.

-

The four protons of the two methylene groups at C3 and C5 are diastereotopic and will likely appear as a complex multiplet around 1.4 ppm.

-

The proton on the piperidine nitrogen will likely be a broad singlet due to quadrupole broadening and exchange, appearing around 1.0 ppm.

-

-

¹³C NMR:

-

Due to the symmetry of the molecule, only five distinct carbon signals are expected.

-

The carbon atom at C4, attached to the electron-donating dimethylamino group, is expected to be the most downfield of the piperidine ring carbons, appearing around 60 ppm.

-

The quaternary carbons at C2 and C6 are expected to resonate around 50 ppm.

-

The carbons of the dimethylamino group will likely appear around 45 ppm.

-

The methylene carbons at C3 and C5 are predicted to be around 40 ppm.

-

The four equivalent methyl carbons at C2 and C6 will appear as a single peak around 30 ppm.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy have been detailed, along with protocols for their acquisition and a thorough interpretation of the anticipated spectral features. This information serves as a valuable resource for researchers and professionals in the fields of polymer chemistry, organic synthesis, and materials science, aiding in the identification and characterization of this important hindered amine.

References

- 1. N,N,2,2,6,6-hexamethylpiperidin-4-amine | CAS#:32327-90-5 | Chemsrc [chemsrc.com]

- 2. N,N,2,2,6,6-Hexamethyl-4-piperidinamine | C11H24N2 | CID 547352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,2,6,6-Tetramethylpiperidine(768-66-1) 1H NMR [m.chemicalbook.com]

- 7. 2,2,6,6-Tetramethylpiperidine(768-66-1) 13C NMR [m.chemicalbook.com]

- 8. 2,2,6,6-Tetramethyl-4-piperidinol(2403-88-5) 1H NMR spectrum [chemicalbook.com]

- 9. 2,2,6,6-Tetramethyl-4-piperidinol(2403-88-5) 13C NMR spectrum [chemicalbook.com]

4-Dimethylamino-2,2,6,6-tetramethylpiperidine: A Technical Guide to a Hindered Amine Base for Specialized Synthesis

Introduction: The Critical Role of Steric Hindrance in Non-Nucleophilic Bases

In the landscape of modern organic synthesis, the precise control of reactivity is paramount. The strategic deprotonation of a molecule without inducing unwanted nucleophilic attack is a frequent challenge that necessitates the use of specialized reagents. Sterically hindered, non-nucleophilic bases are indispensable tools designed to address this challenge, enabling chemists to selectively abstract protons from sterically accessible positions while their bulky architecture prevents them from participating in nucleophilic substitution or addition reactions.

This technical guide provides an in-depth exploration of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine (DMATMP), a formidable yet nuanced member of the hindered amine base family. We will delve into its synthesis, physicochemical properties, and critically, the mechanistic rationale for its application in various synthetic contexts. This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of specialized bases and to understand the subtle yet significant advantages that DMATMP can offer in the synthesis of complex molecules.

Physicochemical Properties and Synthesis of this compound

This compound, also known by its IUPAC name N,N,2,2,6,6-hexamethylpiperidin-4-amine, is a tertiary amine featuring a highly substituted piperidine ring. The four methyl groups at the 2 and 6 positions provide significant steric shielding to the secondary amine within the ring, while the dimethylamino group at the 4-position enhances the overall basicity of the molecule.

| Property | Value | Source(s) |

| CAS Number | 32327-90-5 | [1][2] |

| Molecular Formula | C₁₁H₂₄N₂ | [1][2] |

| Molecular Weight | 184.32 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 213.5 ± 8.0 °C (Predicted) | |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) | |

| pKa (Conjugate Acid) | 10.83 ± 0.10 (Predicted) | |

| Refractive Index (n20/D) | 1.4641 (lit.) | [2] |

Synthetic Pathway: Reductive Amination

The most common and efficient synthesis of DMATMP involves the reductive amination of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) with dimethylamine. This two-step, one-pot process first involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Caption: Synthetic route to DMATMP via reductive amination.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-oxo-2,2,6,6-tetramethylpiperidine.

Materials:

-

4-oxo-2,2,6,6-tetramethylpiperidine

-

Dimethylamine (40% solution in water or as a gas)

-

Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C) and a hydrogen source

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-oxo-2,2,6,6-tetramethylpiperidine (1 equivalent) in methanol.

-

Amine Addition: To the stirred solution, add dimethylamine (2-3 equivalents). If using a solution, add it dropwise. If using gas, bubble it through the solution.

-

pH Adjustment: Carefully add glacial acetic acid to the reaction mixture to maintain a pH between 6 and 7. This is crucial for the formation of the iminium ion and the stability of the reducing agent.

-

Reduction:

-

Using Sodium Cyanoborohydride: Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions. Stir the reaction at room temperature for 12-24 hours.

-

Using Catalytic Hydrogenation: Alternatively, add a catalytic amount of 10% Pd/C to the methanolic solution of the ketone and amine. Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

-

Workup:

-

If NaBH₃CN was used, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

The Rationale for Employing DMATMP: A Comparative Perspective

The selection of a hindered base is a critical decision in reaction design. While numerous non-nucleophilic bases are commercially available, DMATMP occupies a unique niche due to its specific combination of steric hindrance and basicity.

DMATMP vs. DBU and DBN: The Amidine Question

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are powerful amidine-based non-nucleophilic bases. Their high basicity (pKa of conjugate acid for DBU is ~13.5 in acetonitrile) makes them effective for a wide range of proton abstractions. However, the amidine functionality can, in some instances, exhibit nucleophilicity, leading to undesired side products.

DMATMP, in contrast, derives its basicity from a tertiary amine. The extreme steric congestion around the piperidine nitrogen significantly diminishes its nucleophilicity, making it a "purer" proton abstractor in sensitive systems where even trace nucleophilic attack is detrimental.

Caption: Comparative properties of common hindered bases.

DMATMP vs. Proton Sponge®: A Matter of Mechanism and Cost

1,8-Bis(dimethylamino)naphthalene, commercially known as Proton Sponge®, exhibits exceptionally high basicity (pKa of conjugate acid ~12.1 in water) and virtually no nucleophilicity.[4] Its unique "proton chelation" mechanism, where the proton is captured between the two peri-dimethylamino groups, makes it a powerful and selective base. However, its high cost can be a limiting factor in large-scale synthesis.

DMATMP, while not as basic as Proton Sponge®, offers a more cost-effective alternative for many applications where extreme basicity is not a prerequisite. Its synthesis from readily available starting materials makes it an attractive option for process development and scale-up.

Applications in Organic Synthesis: Mechanistic Insights

The utility of DMATMP lies in its ability to facilitate reactions that are sensitive to nucleophilic side reactions or require a moderately strong, highly hindered base.

Dehydrohalogenation Reactions

Dehydrohalogenation is a classic elimination reaction for the synthesis of alkenes from alkyl halides.[5][6] The choice of base is critical in determining the regioselectivity (Zaitsev vs. Hofmann elimination) and preventing competing substitution reactions (SN2).

Strong, bulky bases favor the E2 mechanism and can influence the formation of the less substituted (Hofmann) product. The significant steric bulk of DMATMP makes it an excellent candidate for promoting E2 elimination, particularly where the substrate is prone to SN2 reactions with less hindered bases.

Caption: Proposed role of DMATMP in an E2 dehydrohalogenation.

Enolate Formation and Aldol-Type Reactions

The formation of enolates from carbonyl compounds is a cornerstone of C-C bond formation. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is heavily influenced by the base employed. Strong, hindered, non-nucleophilic bases favor the formation of the kinetic enolate by rapidly deprotonating the less sterically hindered α-proton.

While lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation, DMATMP can serve as a milder alternative in cases where the extreme basicity of LDA might lead to decomposition of sensitive substrates.

The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[7][8] The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion. While a variety of bases can be used, a non-nucleophilic base is advantageous to avoid side reactions with the carbonyl electrophile. DMATMP's properties make it a suitable candidate for promoting the Henry reaction, particularly with substrates that are sensitive to stronger bases or nucleophilic addition.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and keep away from sources of ignition.[2]

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit of non-nucleophilic bases. Its unique combination of moderate basicity, exceptional steric hindrance, and low nucleophilicity makes it a strategic choice for a variety of transformations where precise control of reactivity is essential. By understanding the causal relationships between its structure and function, researchers can leverage the distinct advantages of DMATMP to overcome synthetic challenges and efficiently construct complex molecular architectures.

References

- 1. 4-Amino-2,2,6,6-tetramethylpiperidine | C9H20N2 | CID 37524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96 32327-90-5 [sigmaaldrich.com]

- 3. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Basicity and pKa of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Unique Profile of a Hindered Diamine

4-Dimethylamino-2,2,6,6-tetramethylpiperidine (DMATMP), also known as N,N,2,2,6,6-hexamethylpiperidin-4-amine, is a fascinating molecule that combines the structural features of a highly sterically hindered amine with the electronic influence of a second, tertiary amine group. The 2,2,6,6-tetramethylpiperidine (TMP) scaffold is renowned for its use as a non-nucleophilic base in organic synthesis, a consequence of the profound steric shielding around the nitrogen atom. The introduction of a dimethylamino group at the 4-position introduces a second basic center and modulates the electronic properties of the piperidine nitrogen, creating a compound with a nuanced reactivity profile.

Understanding the basicity and the corresponding pKa values of DMATMP is critical for its effective application. The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, dictates the extent of protonation at a given pH.[1][2] This, in turn, influences the compound's solubility, lipophilicity, and its efficacy as a base or a ligand in catalytic systems—all crucial parameters in drug discovery and process chemistry.

Molecular Structure and Physicochemical Properties

A thorough understanding of the structure of DMATMP is fundamental to appreciating its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄N₂ | [3][4] |

| Molecular Weight | 184.32 g/mol | [3][4] |

| CAS Number | 32327-90-5 | [3][4] |

| Appearance | Colorless liquid (typical) | [5] |

| Predicted pKa | 10.83 ± 0.10 | [3][6] |

| Refractive Index (n20/D) | 1.4641 (lit.) | [3][4] |

Analysis of Basicity: Steric and Electronic Factors

The basicity of DMATMP is a composite of several competing factors. The molecule possesses two basic nitrogen atoms: the endocyclic piperidine nitrogen (N-1) and the exocyclic dimethylamino nitrogen (N-4).

The Hindered Piperidine Nitrogen (N-1)

The nitrogen atom of the tetramethylpiperidine ring is severely sterically hindered by the four adjacent methyl groups. This steric bulk makes the lone pair of electrons on the nitrogen highly accessible to small electrophiles like protons, but significantly less accessible to larger electrophiles, rendering it a classic example of a non-nucleophilic base .[5] The parent compound, 2,2,6,6-tetramethylpiperidine (TMP), has an experimentally determined aqueous pKa of its conjugate acid (pKaH) of 11.07.[5] This high basicity is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen, making the lone pair more available for protonation.

The Dimethylamino Group (N-4)

The tertiary dimethylamino group at the 4-position is also a basic center. In isolation, a tertiary amine like trimethylamine has a pKaH of 9.8. However, within the DMATMP structure, its basicity will be influenced by the piperidine ring.

Electronic Influence of the 4-Substituent

The dimethylamino group at the 4-position exerts an electron-donating effect on the piperidine ring through the sigma bonds (inductive effect). This effect would be expected to increase the electron density at the N-1 nitrogen, thereby increasing its basicity relative to an unsubstituted piperidine. However, this effect is often modest in saturated systems.

Protonation Sites and Macroscopic vs. Microscopic pKa

As DMATMP is a diamine, it will have two macroscopic pKa values. The first protonation will occur at the more basic site. Given the steric hindrance at N-1, it is plausible that the initial protonation occurs at the more accessible N-4 dimethylamino group. The second protonation would then occur at the N-1 piperidine nitrogen. The electrostatic repulsion from the first protonation would make the second protonation less favorable, resulting in a lower second pKa value.

It is important to distinguish between macroscopic pKa values, which are experimentally measured, and microscopic pKa values, which refer to the protonation of a specific site. The predicted pKa of 10.83 is likely the first macroscopic pKa, corresponding to the protonation of the more basic of the two nitrogen atoms.[3][6]

The following diagram illustrates the two potential protonation equilibria:

Caption: Protonation equilibria of DMATMP.

Synthesis of this compound

A plausible and efficient synthesis of DMATMP involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone, a commercially available starting material. This two-step, one-pot procedure is analogous to the synthesis of other 4-amino-2,2,6,6-tetramethylpiperidine derivatives.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of DMATMP.

Step-by-Step Protocol:

-

Imine Formation: To a solution of 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent (e.g., methanol or ethanol), add an excess of dimethylamine (as a solution in a solvent or as a gas). The reaction can be catalyzed by a Lewis acid such as titanium(IV) isopropoxide to drive the formation of the iminium ion intermediate.

-

Reduction: The intermediate iminium ion is then reduced in situ. This can be achieved through the addition of a reducing agent like sodium borohydride or through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up and Purification: Following the reduction, the reaction mixture is worked up by quenching any remaining reducing agent and removing the catalyst by filtration. The product is then extracted into an organic solvent, washed, dried, and purified, typically by distillation under reduced pressure.

Experimental Determination of pKa: A Protocol for Potentiometric Titration

Given the absence of a published experimental pKa value, the following protocol outlines a robust method for its determination using potentiometric titration. This method is highly accurate and widely used for determining the pKa of organic bases.[7][8][9]

Principle

Potentiometric titration involves the gradual addition of a standardized titrant (an acid) to a solution of the base (DMATMP) while monitoring the pH of the solution with a calibrated pH electrode. The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). For a diprotic base like DMATMP, two equivalence points and two buffer regions will be observed, allowing for the determination of both macroscopic pKa values.

Materials and Instrumentation

-

This compound (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Inert gas (nitrogen or argon) supply

Experimental Workflow

Caption: Workflow for pKa determination.

Detailed Procedure

-

Preparation of the Analyte Solution: Accurately weigh a sample of DMATMP and dissolve it in a known volume of CO₂-free deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength. The solution should be purged with an inert gas to remove dissolved CO₂.

-

Titration: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and the tip of the burette containing the standardized HCl solution. Begin stirring and add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate the titration curve.

-

The two pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the point where half of the first equivalent of HCl has been added, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.

-

The equivalence points can be accurately determined from the inflection points of the titration curve, which are more clearly visualized by plotting the first or second derivative of the curve.

-

Applications in Research and Development

The unique combination of a sterically hindered, non-nucleophilic basic center and a more accessible tertiary amine makes DMATMP a valuable tool in various applications:

-

Organic Synthesis: As a non-nucleophilic base for deprotonation reactions where the nucleophilicity of common amine bases would lead to side reactions.

-

Polymer Chemistry: As a building block for hindered amine light stabilizers (HALS), which protect polymers from degradation by scavenging free radicals.

-

Pharmaceutical Chemistry: As a scaffold for the synthesis of novel drug candidates. The basic centers can be crucial for tuning the pharmacokinetic properties of a molecule, such as solubility and cell permeability.

Conclusion

This compound is a sterically hindered diamine with a complex basicity profile governed by both steric and electronic factors. While an experimentally validated pKa value is yet to be published, predictive data and analysis of its structural analogues suggest a pKa for the first protonation around 10.83. This guide provides a comprehensive theoretical framework for understanding its basicity, a plausible synthetic route, and a detailed protocol for its empirical pKa determination. A thorough understanding of these fundamental properties is paramount for the successful application of this versatile molecule in research and development.

References

- 1. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. EP0302020A2 - Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines - Google Patents [patents.google.com]

- 3. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Solubility and stability of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

An In-depth Technical Guide to the Solubility and Stability of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

Abstract

This compound is a sterically hindered amine whose physicochemical properties are of significant interest in synthetic chemistry and materials science. As a derivative of tetramethylpiperidine, it belongs to a class of compounds known as Hindered Amine Light Stabilizers (HALS), which are recognized for their ability to inhibit polymer degradation.[1] This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. We delve into the theoretical principles governing its behavior in various solvents and under chemical stress, present detailed, field-proven experimental protocols for assessment, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for research and development applications.

Part 1: Solubility Profile of this compound

Theoretical Framework: Understanding Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. This compound possesses a unique structure that influences its solubility profile:

-

Core Structure: A nonpolar piperidine ring substituted with four methyl groups. This aliphatic character is the primary driver of its solubility in organic solvents.

-